REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:4]=1[O:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[N:11]([CH2:15][CH2:16][OH:17])[N:10]=[CH:9]2.[C:23]([C:27]1[CH:31]=[C:30]([NH:32][C:33](=O)[O:34]C2C=CC=CC=2)[N:29]([C:42]2[CH:47]=[CH:46][C:45]([CH3:48])=[CH:44][CH:43]=2)[N:28]=1)([CH3:26])([CH3:25])[CH3:24]>C(O)(C)C>[C:23]([C:27]1[CH:31]=[C:30]([NH:32][C:33]([NH:1][CH2:2][C:3]2[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:4]=2[O:5][C:6]2[CH:7]=[C:8]3[C:12](=[CH:13][CH:14]=2)[N:11]([CH2:15][CH2:16][OH:17])[N:10]=[CH:9]3)=[O:34])[N:29]([C:42]2[CH:47]=[CH:46][C:45]([CH3:48])=[CH:44][CH:43]=2)[N:28]=1)([CH3:26])([CH3:25])[CH3:24]
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Name
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2-(5-(2-(aminomethyl)-4-fluorophenoxy)-1H-indazol-1-yl)ethanol
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Quantity
|
12.13 kg
|
Type
|
reactant
|
Smiles
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NCC1=C(OC=2C=C3C=NN(C3=CC2)CCO)C=CC(=C1)F
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Name
|
|
Quantity
|
14 kg
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=NN(C(=C1)NC(OC1=CC=CC=C1)=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
220 L
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Type
|
solvent
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Smiles
|
C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
37.5 (± 2.5) °C
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Type
|
CUSTOM
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Details
|
stirred at 35-40° C. for 5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The suspension was heated from 20° C. to 35° C.
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Reaction Time |
5 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)C1=NN(C(=C1)NC(=O)NCC1=C(C=CC(=C1)F)OC=1C=C2C=NN(C2=CC1)CCO)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |